molecular formula C5H10F2N2 B12942186 N-(2,2-difluoroethyl)azetidin-3-amine

N-(2,2-difluoroethyl)azetidin-3-amine

Cat. No.: B12942186
M. Wt: 136.14 g/mol
InChI Key: JCOVLPCXLFNGBH-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Scaffolds in Organic and Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. rsc.orgnih.gov Their growing importance stems from their unique structural and chemical properties. The inherent ring strain of the azetidine core, while making it more reactive than larger ring systems, also provides a degree of conformational rigidity. rsc.orgpharmablock.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Historically, the synthesis of azetidines presented significant challenges, which limited their exploration. nih.gov However, recent advancements in synthetic methodologies have made a wide array of substituted azetidines more accessible, fueling their application in drug discovery programs. rsc.orgtechnologynetworks.com Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govlifechemicals.com Their ability to serve as bioisosteric replacements for other more common ring systems, such as piperidines or pyrrolidines, allows for the fine-tuning of physicochemical properties like solubility and lipophilicity.

Significance of Fluorine Substitution in Drug Design and Chemical Biology

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. nih.govvictoria.ac.nz The unique properties of the fluorine atom, being small and highly electronegative, can profoundly influence the biological and physicochemical characteristics of a drug candidate. tandfonline.com

One of the most significant benefits of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles. Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's bioavailability and membrane permeability. tandfonline.com Fluorine substitution can also lead to increased binding affinity of a ligand to its target protein through various non-covalent interactions. tandfonline.com

The table below summarizes some of the key impacts of fluorine substitution in drug design:

Property AffectedImpact of Fluorine Substitution
Metabolic Stability Increased due to the strength of the C-F bond. tandfonline.com
Binding Affinity Can be enhanced through favorable interactions with the protein target. tandfonline.com
Lipophilicity Can be modulated to optimize absorption and distribution. mdpi.com
pKa Can be altered, affecting ionization state and membrane permeability. tandfonline.com
Conformation Can influence molecular shape and pre-organize the molecule for binding. victoria.ac.nz

Research Context of N-(2,2-difluoroethyl)azetidin-3-amine as a Building Block and Privileged Structure

This compound stands as a prime example of a "privileged structure" in modern medicinal chemistry. This term refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The combination of the azetidine ring and the difluoroethyl moiety in a single molecule creates a building block with a highly desirable set of attributes.

The azetidine core provides a rigid, three-dimensional framework that can be further functionalized. The primary amine at the 3-position serves as a versatile synthetic handle for the introduction of various substituents, allowing for the rapid generation of compound libraries for screening. The difluoroethyl group, attached to the azetidine nitrogen, imparts the aforementioned benefits of fluorination. Specifically, the geminal difluoro group is a bioisostere for other functional groups and can significantly enhance metabolic stability and modulate lipophilicity.

Below are some of the key molecular properties of this compound:

PropertyValue
Molecular Formula C5H10F2N2
Monoisotopic Mass 136.0812 Da
Predicted XlogP 0.0

Data sourced from PubChem uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

N-(2,2-difluoroethyl)azetidin-3-amine

InChI

InChI=1S/C5H10F2N2/c6-5(7)3-9-4-1-8-2-4/h4-5,8-9H,1-3H2

InChI Key

JCOVLPCXLFNGBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NCC(F)F

Origin of Product

United States

Synthetic Methodologies for N 2,2 Difluoroethyl Azetidin 3 Amine and Analogues

Historical and Current Approaches to Azetidine-3-amine Synthesis

The synthesis of the azetidine-3-amine core is a foundational step in the preparation of N-(2,2-difluoroethyl)azetidin-3-amine. The inherent ring strain of the four-membered azetidine (B1206935) ring has historically presented a significant synthetic challenge.

Development of Direct and Efficient Azetidine-3-amine Formation

More contemporary approaches have focused on developing more direct and efficient syntheses of azetidine-3-amine. One notable advancement involves the use of 1-benzhydrylazetidin-3-one (B119530) as a key intermediate. This compound can be synthesized and then converted to the corresponding amine via reductive amination. The benzhydryl group serves as a protecting group that can be readily removed in a subsequent step. Another efficient method involves the ring-opening of 1,3-diazabicyclo[1.1.0]butane with appropriate nucleophiles. Furthermore, strain-release amination of bicyclo[1.1.0]butanes has emerged as a powerful strategy. This approach utilizes the high ring strain of bicyclo[1.1.0]butanes to drive the reaction forward, allowing for the direct introduction of an amine functionality onto a four-membered ring system under relatively mild conditions.

Strategies for Introducing the 2,2-Difluoroethyl Moiety

The introduction of the 2,2-difluoroethyl group is a critical step that imparts unique properties to the final molecule. This moiety is often sought after in medicinal chemistry for its ability to modulate metabolic stability, pKa, and binding interactions.

Difluoroethylation Techniques on Nitrogen-Containing Heterocycles

Several methods have been developed for the N-difluoroethylation of nitrogen-containing heterocycles like azetidine. One common approach is the direct alkylation of the heterocyclic amine with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl iodide, often in the presence of a base. Another strategy involves the use of hypervalent iodine reagents that can deliver the difluoroethyl group. Reductive amination of the heterocyclic amine with 2,2-difluoroacetaldehyde is also a viable pathway. More recently, novel reagents and catalytic systems have been developed to improve the efficiency and scope of these reactions, allowing for difluoroethylation under milder conditions and with higher functional group tolerance.

The table below summarizes some common difluoroethylating agents and their typical reaction conditions.

ReagentTypical ConditionsSubstrate Scope
2,2-difluoroethyl triflateBase (e.g., K2CO3, DIPEA), solvent (e.g., CH3CN, DMF)Broad for primary and secondary amines
2,2-difluoroethyl iodideBase, often elevated temperaturesEffective for various N-nucleophiles
2,2-difluoroacetaldehydeReductive amination (e.g., NaBH(OAc)3, NaBH3CN)Primary and secondary amines
Hypervalent iodine reagentsCatalyst (e.g., Cu(I)), mild conditionsTolerant of various functional groups

Role of Strain-Release Amination in Fluorinated Azetidine Synthesis

Strain-release amination has proven to be a particularly effective strategy for the synthesis of complex azetidines, including those bearing fluorine substituents. In this context, a highly strained bicyclo[1.1.0]butane precursor can react with an amine nucleophile, such as 2,2-difluoroethylamine, to directly form the N-(2,2-difluoroethyl)azetidine skeleton in a single step. This method is advantageous as it constructs the core and introduces the fluorinated side chain simultaneously, often with high regio- and stereoselectivity. The high energy of the bicyclo[1.1.0]butane starting material provides a strong thermodynamic driving force for the reaction, enabling it to proceed under mild conditions.

Application of Late-Stage Functionalization (LSF) in Derivatization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing structural modifications at a late stage in a synthetic sequence. This approach is highly valuable for rapidly generating analogs of a lead compound for structure-activity relationship (SAR) studies. In the context of this compound, LSF could be applied to derivatize the primary amine at the 3-position. For example, the free amine can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes or ketones to install diverse substituents. This allows for the exploration of how modifications at this position affect the biological activity of the molecule, without having to re-synthesize the entire compound from scratch for each new analog.

Advanced Synthetic Techniques and Precursors for this compound and Analogues

The synthesis of fluorinated azetidine derivatives, such as this compound, requires sophisticated chemical strategies to precisely install the fluorine atoms and construct the strained four-membered ring. Advanced methodologies often employ unique precursors and reagents to achieve high efficiency and selectivity.

Utilization of 1,1-Difluorocyclopropanes in Azetidine Synthesis

Geminal difluorocyclopropanes are valuable synthetic intermediates due to the combination of ring strain and the influence of the two fluorine atoms. beilstein-journals.org These strained rings can undergo ring-opening reactions to generate various functionalized acyclic and cyclic compounds. In the context of azetidine synthesis, the ring-opening of 1,1-difluorocyclopropanes with amine-based nucleophiles presents a potential, though less direct, pathway.

The reactivity of difluorocyclopropanes includes thermal rearrangements and reactions involving carbocation, carbanion, or radical intermediates. beilstein-journals.org For the construction of an azetidine ring, a key step would involve the nucleophilic attack of an amine, leading to the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring. This approach is synthetically challenging due to the stability of the C-C bonds and potential side reactions. The synthesis of 1,1-difluorocyclopropanes themselves is well-established, often involving the reaction of an alkene with a difluorocarbene source. beilstein-journals.org

Precursor AlkeneDifluorocarbene SourceResulting Difluorocyclopropane
Electron-rich alkenesDibromodifluoromethane (CBr₂F₂) + Triphenylphosphine (PPh₃)Corresponding 1,1-difluorocyclopropane
Various alkyl- and aryl-substituted alkenesSodium bromodifluoroacetate (BrCF₂COONa)Corresponding 1,1-difluorocyclopropane

This table illustrates common methods for the synthesis of 1,1-difluorocyclopropane precursors.

While direct conversion of a simple 1,1-difluorocyclopropane to an azetidine via amine ring-opening is not a commonly cited high-yield method, the unique electronic properties of these structures make them subjects of ongoing research for novel synthetic transformations.

Hypervalent Iodine Reagents in Difluorination and Azetidine Construction

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective reaction conditions that are often environmentally benign. nih.govarkat-usa.org Their utility is particularly notable in oxidative transformations, including the introduction of fluorine atoms and the formation of nitrogen-containing heterocycles. nih.govacs.org These reagents can act as oxidants and facilitate a range of reactions, including difluorination of alkenes and intramolecular aminations, which are key transformations for synthesizing fluorinated azetidines. mdpi.com

One key application involves the vicinal difluorination of alkenes, which could be a strategy to form the 2,2-difluoroethyl moiety. mdpi.com Furthermore, hypervalent iodine-mediated intramolecular aminofluorination of alkenes provides a direct route to fluorine-containing nitrogen heterocycles. mdpi.com For instance, the reaction of certain unsaturated amine precursors in the presence of a hypervalent iodine reagent and a fluoride (B91410) source can lead to the formation of a fluorinated piperidine (B6355638) ring, a strategy that could conceptually be adapted for the construction of azetidines. mdpi.com

The general reactivity of hypervalent iodine(III) reagents is based on their electrophilic nature and the excellent leaving group ability of the iodonio group. princeton.edu This facilitates nucleophilic attack and subsequent reductive elimination of an iodobenzene (B50100) derivative. princeton.edu

Table of Common Hypervalent Iodine Reagents and Their Applications:

Reagent Name Abbreviation Typical Application
(Diacetoxyiodo)benzene DIB / PIDA Oxidations, Acetoxylations
[Bis(trifluoroacetoxy)iodo]benzene BTI / PIFA Oxidative cyclizations, Aminations

This table showcases representative hypervalent iodine reagents used in synthetic organic chemistry. arkat-usa.org

Catalytic enantioselective difluorination using chiral hypervalent iodine catalysts has also been developed, highlighting the advanced capabilities of these reagents in producing stereochemically defined fluorinated molecules. mdpi.com Such methods could be instrumental in the synthesis of chiral this compound analogues.

Chemo- and Regioselective Considerations in Amination Reactions

The synthesis of this compound requires precise control over the placement of the amino group at the C3 position of the azetidine ring. This necessitates chemo- and regioselective amination strategies. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity refers to the preference for bond formation at a particular position. researchgate.net

One powerful method for constructing C-N bonds with high regioselectivity is the aza-Michael addition. nih.gov This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For instance, an (N-Boc-azetidin-3-ylidene)acetate can react with various nitrogen-containing heterocycles to yield functionalized 3-substituted azetidines. nih.gov This strategy ensures that the nitrogen nucleophile adds specifically at the β-position of the unsaturated system, which corresponds to the C3 position of the azetidine ring.

Another key consideration is the intramolecular amination of C-H bonds. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate can be used to synthesize azetidine rings. rsc.orgorganic-chemistry.org The regioselectivity of this cyclization is dictated by the position of the C-H bond relative to the nitrogen atom, favoring the formation of the strained four-membered ring.

Key Strategies for Selective Amination in Azetidine Synthesis:

Reaction Type Key Principle Outcome
Aza-Michael Addition Nucleophilic addition of an amine to an activated alkene (e.g., α,β-unsaturated ester). nih.gov Regioselective formation of a C-N bond at the β-position.
Intramolecular C-H Amination Metal-catalyzed cyclization of an amine onto a C-H bond at the γ-position. rsc.org Regioselective formation of the azetidine ring.

This table summarizes major strategies for achieving regioselectivity in the synthesis of 3-aminoazetidines.

The choice of protective groups for the nitrogen atoms is also crucial for controlling chemo- and regioselectivity. For instance, a tert-Butoxycarbonyl (Boc) group is often used to protect the azetidine nitrogen, which can then be removed under acidic conditions after the desired amination reaction has been performed. nih.gov

Medicinal Chemistry and Biological Applications of N 2,2 Difluoroethyl Azetidin 3 Amine Scaffold

N-(2,2-difluoroethyl)azetidin-3-amine as a Versatile Molecular Scaffold

The this compound structure combines the conformational rigidity of the azetidine (B1206935) ring with the unique electronic properties of fluorine. This combination makes it a valuable building block in modern drug discovery, enabling the exploration of new chemical space and the development of compounds with improved drug-like properties.

The this compound scaffold is well-suited for the generation of small molecule libraries, a key strategy in high-throughput screening and hit-to-lead optimization. nih.gov The primary amine at the 3-position of the azetidine ring serves as a convenient handle for derivatization, allowing for the facile introduction of a wide range of substituents through reactions like amide bond formation. nih.gov This enables the creation of a large and diverse collection of molecules from a common core structure.

The synthesis of such libraries allows chemists to systematically explore the structure-activity relationship (SAR) by varying properties such as polarity, size, and hydrogen bonding capacity of the introduced side chains. nih.gov For example, diverse and densely functionalized azetidine ring systems have been used to generate fused, bridged, and spirocyclic scaffolds for lead-like libraries aimed at central nervous system (CNS) targets. nih.govnih.gov The solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines highlights the utility of this scaffold in diversity-oriented synthesis. nih.govnih.gov Similarly, libraries of substituted phenyl azetidine-2-one derivatives have been synthesized and screened for potential antimicrobial and antiviral activities. nih.gov

Table 1: Examples of Azetidine-Based Library Synthesis

Library TypeScaffold FocusTherapeutic Area/ApplicationKey Feature
Spirocyclic AzetidinesDensely functionalized azetidine ringCentral Nervous System (CNS)Access to diverse fused, bridged, and spirocyclic systems. nih.govnih.gov
3-Amino-2-azetidinone Derivatives1,4-diaryl-2-azetidinoneOncology (Anti-colorectal cancer)Derivatization of the 3-amino group to modulate activity. nih.gov
Phenyl Azetidine-2-one Sulphonyl DerivativesSubstituted phenyl azetidin-2-oneInfectious DiseasesScreening for antibacterial and antifungal activity. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides, often with improved metabolic stability and bioavailability. nih.govnih.gov A common strategy in peptidomimetic design is to restrict the conformational flexibility of a molecule to lock it into its bioactive shape. This can be achieved by incorporating constrained building blocks that mimic the secondary structures of peptides, such as β-turns. nih.govnih.gov

The rigid four-membered ring of the this compound scaffold makes it an excellent candidate for use as a conformationally restricted amino acid or dipeptide surrogate. nih.gov By replacing a portion of a natural peptide sequence with this scaffold, researchers can create peptidomimetics that are more resistant to enzymatic degradation while retaining or even enhancing the ability to bind to the biological target. azolifesciences.com The defined stereochemistry and substitution vectors of the azetidine ring provide an excellent framework for positioning side chains in specific three-dimensional orientations to replicate the pharmacophore of the original peptide. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on how modifications to the azetidine ring and the effects of the difluoroethyl group impact target engagement.

Modifying the substituents on the azetidine ring is a primary strategy for optimizing the biological activity of lead compounds. The nature of these substituents can profoundly affect potency, selectivity, and pharmacokinetic properties.

In a study on 3-amino-2-azetidinone derivatives as analogues of the natural anticancer agent Combretastatin A4, the substituent attached to the 3-amino group was varied to probe its effect on cytotoxicity. nih.gov The results demonstrated that even small changes could lead to significant differences in biological activity.

Table 2: Effect of Azetidine Ring Substitution on Cytotoxic Activity

CompoundR Group on 3-Amino PositionActivity (IC50 against SW48 cells)Finding
11i Methyl14.0 nMSmall alkyl group showed the highest activity, comparable to the natural product. nih.gov
11j Primary aminoalkyl29.5 nMIntroduction of a primary amino group decreased activity. nih.gov
11h Cyclohexyl160.0 nMA more sterically demanding group further reduced activity. nih.gov
11e/11g Heteroaromatic rings14.5 nM / 20.3 nMHeteroaromatic rings were well-tolerated and showed high activity. nih.gov

This data is adapted from a study on 3-amino-2-azetidinone derivatives, which serve as a proxy for understanding the impact of substitutions on an azetidine-3-amine core.

These findings illustrate a clear SAR, where smaller, less sterically hindered groups or specific heteroaromatic rings at the 3-position are favored for potent anticancer activity in this particular series. nih.gov Similar SAR studies on other azetidine derivatives have shown that substitutions at the 4-position can also dramatically influence antibacterial activity, particularly against Gram-negative bacteria. nih.gov

The 2,2-difluoroethyl group (-CH2CHF2) is not merely a bioisostere for an ethyl or propyl group; its electronic properties introduce unique interaction capabilities. The high electronegativity of the two fluorine atoms polarizes the adjacent C-H bond, making the difluoromethyl moiety a potential hydrogen bond donor. researchgate.net This allows it to engage in non-covalent interactions with hydrogen bond acceptors, such as backbone carbonyls in a protein binding site.

This hydrogen-bonding capacity is a significant feature that distinguishes it from non-fluorinated alkyl groups and can lead to improved binding affinity and specificity. nih.gov Furthermore, the introduction of fluorine can influence the conformational preferences of the molecule, potentially pre-organizing it into a more favorable geometry for binding. nih.gov Studies on related trifluoroethyl groups in menin inhibitors have shown that replacement of a simple alkyl group with a fluoroalkyl group can lead to a substantial increase in inhibitory activity, underscoring the powerful effect of such substitutions. nih.gov

The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance drug properties. scispace.com Fluorine atoms can participate in favorable multipolar interactions, such as C-F···C=O contacts with protein backbones, which can significantly contribute to binding affinity. nih.gov

In one prominent example involving menin inhibitors, the substitution of a propyl group with a trifluoroethyl group resulted in a 10-fold increase in binding affinity. nih.gov Crystallographic studies revealed that a fluorine atom from the trifluoroethyl group formed a close contact (within 3.0 Å) with a backbone carbonyl group of the protein, an interaction that was absent in the non-fluorinated analogue. nih.gov

Table 3: Impact of Fluorination on Binding Affinity of Menin Inhibitors

CompoundKey SubstituentBinding Affinity (Ki)Fold Improvement
MI-2 Propyl220 nM-
MI-2-2 Trifluoroethyl21 nM>10x

This data illustrates the principle of fluorine-mediated affinity enhancement using a closely related fluoroalkyl group.

Beyond direct binding interactions, fluorination also modulates key physicochemical properties. The substitution of hydrogen with fluorine increases lipophilicity, which can affect cell permeability and metabolic stability. scispace.com By carefully positioning fluorine atoms, as in the this compound scaffold, medicinal chemists can fine-tune a molecule's properties to achieve a desired balance of potency, selectivity, and drug-like characteristics. nih.govscispace.com

Engagement with Specific Biochemical Targets

The this compound moiety and the broader azetidine scaffold have been integrated into compounds designed to interact with several key biochemical targets, demonstrating their versatility in drug discovery.

Azetidine-Containing Derivatives as CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in inflammatory responses. nih.govresearchgate.net This axis mediates the migration of monocytes to sites of inflammation and has been implicated in diseases such as rheumatoid arthritis, atherosclerosis, and neuropathic pain. nih.govresearchgate.netnih.gov Consequently, small molecule antagonists of CCR2 are of significant therapeutic interest. researchgate.netnih.gov

Research has led to the discovery of novel series of CCR2 antagonists incorporating an azetidine ring. One such series is based on a 4-azetidinyl-1-aryl-cyclohexane scaffold. nih.govmdpi.com Structure-activity relationship (SAR) studies on these compounds helped to optimize CCR2 binding affinity while reducing off-target effects, such as inhibition of the hERG channel. nih.govmdpi.com For instance, compound 8d from this series displayed a good human CCR2 binding affinity (IC50 of 37 nM) and potent functional antagonism in a chemotaxis assay (IC50 of 30 nM). nih.govmdpi.com

Another distinct series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives has also been explored for CCR2 antagonism. nih.gov This work aimed to replace a potentially problematic amide bond in an earlier cyclohexyl azetidinylamide scaffold to improve pharmacokinetic properties and reduce hERG binding, a common challenge for CCR2 antagonists due to their typical basic hydrophobic structure. nih.gov

CompoundScaffoldTargetActivity (IC50)
8d 4-Azetidinyl-1-thiazoyl-cyclohexanehCCR2 Binding37 nM nih.govmdpi.com
Chemotaxis30 nM nih.govmdpi.com
CCR2 Antagonist (Calbiochem®)cis-diamidocyclohexyl ureaCCR2 Binding5.1 nM frontiersin.org
Chemotaxis1 nM frontiersin.org

This table presents data on representative azetidine-containing and other CCR2 antagonists to illustrate target engagement potency.

Role in DprE1 Enzyme Inhibition for Anti-Infective Research

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall. nih.gov It catalyzes a critical step in the production of arabinogalactan (B145846) and lipoarabinomannan, making it a highly vulnerable and promising target for new anti-tuberculosis (TB) drugs.

A series of azetidine derivatives, termed BGAz, has been identified through whole-cell phenotypic screening, demonstrating potent bactericidal activity against drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. These compounds appear to function by inhibiting a late stage of mycolic acid biosynthesis, a distinct mechanism from other cell wall inhibitors. This research highlights the potential of the azetidine scaffold in developing novel anti-infectives that may circumvent existing resistance mechanisms. In related research on benzothiazinone (BTZ) analogs as DprE1 inhibitors, computational studies have shown that functional groups on inhibitor scaffolds can form key interactions with the enzyme; for example, a fluorine atom was predicted to form a hydrogen bond with a histidine residue (HIS132) in the DprE1 binding site. nih.gov

Integration into Selective Estrogen Receptor Degraders (SERDs)

Selective estrogen receptor degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ERα) and promote its degradation, offering a key therapeutic strategy for ER-positive breast cancers, especially those that have developed resistance to other endocrine therapies like SERMs (Selective Estrogen Receptor Modulators). While fulvestrant (B1683766) is an effective SERD, its poor pharmacokinetics have driven the search for orally bioavailable alternatives.

In the development of novel benzothiophene-based SERDs, the incorporation of a basic side arm was explored to create B-SERDs with improved properties. The azetidine ring was identified as a promising side arm. The unadorned azetidine ring in compound 30a conferred potent SERD activity. Further exploration led to a "reverse azetidine" or 3-oxy-azetidine side arm. To enhance the desired activity profile, a longer and flexible fluoropropyl chain was attached to the azetidine nitrogen, leading to compound 37d . This modification, which brings the this compound scaffold into close analogy, was designed to induce a conformational change in the receptor necessary for high potency and efficacy. The resulting compound, 37d , demonstrated SERD activity, causing ERα degradation and tumor regression in preclinical models.

CompoundSide ArmKey FeatureActivity Profile
30a AzetidineUnsubstituted azetidine ringPotent SERD activity
30o Piperidine (B6355638)Piperidine side armSERM-like characteristics
37d 3-oxy-azetidineFluoropropyl chain on azetidine NPotent SERD with tumor regression

This table summarizes the structure-activity relationships of different side arms in a series of benzothiophene-based SERDs.

Application in Bromodomain and Extra-Terminal (BET) Protein Modulation

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers." nih.gov They recognize and bind to acetylated lysine (B10760008) residues on histone proteins, a key mark of active gene transcription. nih.gov By acting as scaffolds to recruit transcriptional machinery, BET proteins play a crucial role in regulating the expression of genes involved in the cell cycle, inflammation, and cancer. This function makes them attractive targets for therapeutic intervention, and small molecule BET inhibitors like JQ1 have shown antineoplastic activity in preclinical models. nih.gov

While azetidine derivatives have been investigated for a wide range of biological targets, the available scientific literature from the conducted searches does not specify the integration of the this compound scaffold into molecules designed for BET protein modulation. Further research would be necessary to establish a direct role for this particular chemical entity in the development of BET inhibitors.

Triazolopyrimidine-Based Derivatives for Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for cell proliferation, making DHODH a validated target for the treatment of cancer, autoimmune diseases like rheumatoid arthritis, and infectious diseases such as malaria. The DHODH enzyme in the malaria parasite Plasmodium falciparum (PfDHODH) is distinct from the human enzyme, allowing for the development of species-selective inhibitors.

A class of triazolopyrimidine-based compounds has been identified as potent and selective inhibitors of PfDHODH. These inhibitors were discovered through high-throughput screening and show a strong correlation between enzyme inhibition and antiparasitic activity in whole-cell assays. Further medicinal chemistry efforts to develop new antimalarial agents have explored various scaffolds. Notably, research has led to the discovery of azetidine-2-carbonitriles that effectively inhibit PfDHODH, demonstrating that the azetidine scaffold can be successfully incorporated into inhibitors of this parasitic enzyme. Another research effort aimed at creating a backup compound to the clinical candidate DSM265 involved modifying the core triazolopyrimidine scaffold, indicating an active area of drug development where novel moieties are explored.

In Vitro Preclinical Metabolism and Pharmacokinetic Considerations for N 2,2 Difluoroethyl Azetidin 3 Amine Derivatives

Metabolic Pathways of Azetidine-Containing Tertiary Amines

The metabolism of tertiary amines, including those containing an azetidine (B1206935) ring, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes catalyze a variety of oxidative reactions that are crucial for the biotransformation and subsequent elimination of xenobiotics. youtube.com The specific metabolic pathways for azetidine-containing tertiary amines are influenced by the inherent ring strain of the azetidine moiety and the nature of the substituents on the nitrogen atom. ucd.iersc.org

Cytochrome P450-Mediated Oxidation Mechanisms

Cytochrome P450 enzymes are heme-containing monooxygenases that facilitate the oxidation of a vast array of substrates. masterorganicchemistry.com The catalytic cycle of CYP enzymes involves the activation of molecular oxygen to form a highly reactive ferryl-oxo intermediate (Compound I), which is responsible for most oxidative transformations. frontiersin.org This potent oxidizing species can abstract a hydrogen atom or an electron from the substrate, initiating a cascade of reactions that lead to the formation of more polar metabolites. youtube.com For tertiary amines, CYP-mediated oxidation can occur at several positions, including the carbon atoms alpha to the nitrogen and the nitrogen atom itself. researchgate.net The non-specific nature of many P450s, such as those in the CYP1, CYP2, and CYP3 families, means they can metabolize a wide variety of structurally diverse compounds, including complex molecules with multiple potential sites of oxidation. nih.gov

Alpha-Carbon Oxidation and Iminium Ion Formation

A primary metabolic pathway for tertiary amines involves the CYP450-mediated oxidation of a carbon atom adjacent (alpha) to the nitrogen. This process begins with the abstraction of a hydrogen atom from the α-carbon by the activated CYP enzyme, generating a carbon-centered radical. This radical is then oxidized to a carbinolamine intermediate. Carbinolamines are generally unstable and can undergo spontaneous cleavage of the C-N bond to yield a secondary amine and a carbonyl compound.

Alternatively, and of significant toxicological concern, the carbinolamine can dehydrate to form a reactive iminium ion intermediate. nih.gov The formation of iminium ions from cyclic tertiary amines, such as piperidines, has been well-documented and can be extrapolated to the strained azetidine ring. frontiersin.orgnih.gov These electrophilic iminium ions can covalently bind to cellular nucleophiles like proteins and DNA, potentially leading to toxicity. The inherent ring strain of the azetidine ring may influence the propensity for ring opening following α-carbon oxidation. youtube.com Trapping experiments using nucleophiles such as potassium cyanide (KCN) are often employed in in vitro studies to detect the formation of these transient reactive intermediates. frontiersin.org

Table 1: General Metabolic Pathways of Tertiary Amines
Metabolic PathwayIntermediate/ProductEnzyme SystemSignificance
Alpha-Carbon OxidationCarbinolamineCytochrome P450Unstable intermediate
Iminium IonCytochrome P450Reactive intermediate, potential for toxicity
N-dealkylation Product (Secondary Amine + Aldehyde/Ketone)Cytochrome P450Major detoxification pathway
N-OxidationN-oxideCytochrome P450, Flavin-containing Monooxygenases (FMO)Generally a detoxification pathway, can be a major metabolite

N-Oxidation Pathways

Direct oxidation of the nitrogen atom in a tertiary amine leads to the formation of a tertiary amine N-oxide. asianpubs.org This metabolic route is catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). nih.gov N-oxidation is generally considered a detoxification pathway, as the resulting N-oxides are typically more polar and readily excreted. For some compounds, N-oxidation can be a major metabolic pathway. nih.gov In the context of azetidine-containing tertiary amines, the formation of an N-oxide can lead to further chemical rearrangements, such as the Meisenheimer rearrangement to form isoxazolidines, although this is more commonly observed in synthetic contexts. researchgate.netrsc.org The balance between N-oxidation and α-carbon oxidation is influenced by the steric and electronic properties of the substituents around the nitrogen atom. nih.gov

Impact of Fluorine Substitution on Metabolic Stability

The introduction of fluorine into a molecule is a widely used strategy in drug design to enhance metabolic stability. acs.org This is primarily due to the high strength of the carbon-fluorine (C-F) bond and the electron-withdrawing nature of fluorine atoms.

Resistance of C-F Bonds to Metabolic Degradation

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond. acs.org This inherent strength makes the C-F bond highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. asianpubs.org Consequently, replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation at that position, thereby increasing the metabolic half-life of the compound. This strategy has been successfully employed in numerous drug development programs. ucd.ie

Inhibition of P450-Mediated Oxidation by Fluoroalkyl Groups

Beyond simply replacing a metabolically susceptible hydrogen, the presence of fluoroalkyl groups, such as the 2,2-difluoroethyl group in N-(2,2-difluoroethyl)azetidin-3-amine, can sterically and electronically hinder the metabolic oxidation of nearby sites. The strong electron-withdrawing effect of the fluorine atoms decreases the electron density on adjacent atoms, making them less susceptible to oxidation by the electrophilic ferryl-oxo intermediate of CYP450.

Specifically, for this compound, the difluoroethyl group is expected to significantly reduce the rate of N-dealkylation. The fluorine atoms will destabilize the formation of a carbinolamine at the adjacent methylene (B1212753) group, thereby inhibiting this metabolic pathway. Furthermore, the electron-withdrawing nature of the difluoroethyl group will decrease the basicity and nucleophilicity of the azetidine nitrogen, which can reduce the rate of N-oxidation. A comprehensive study on fluorinated azetidine, pyrrolidine, and piperidine (B6355638) derivatives demonstrated that fluorination generally leads to a decrease in intrinsic microsomal clearance, indicating enhanced metabolic stability. researchgate.net

Table 2: Physicochemical and Metabolic Properties of Fluorinated vs. Non-Fluorinated Amines (Illustrative Data)
CompoundLogP (Calculated)pKa (Calculated)Microsomal Clearance (Illustrative)
N-ethylazetidin-3-amine0.59.8High
This compound0.87.5Low

In Vitro Metabolic Stability Screening Methodologies

The assessment of a compound's metabolic stability is a critical early step in drug discovery, providing insights into its likely persistence in the body and its potential for oral bioavailability. These studies are typically conducted using in vitro systems that contain key drug-metabolizing enzymes.

Microsomal Stability Assays and Half-Life Determination

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. uni.lu Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for the phase I metabolism of many drugs.

The standard procedure involves incubating the test compound, such as a derivative of this compound, with liver microsomes from a relevant species (e.g., human, rat, mouse) in the presence of the cofactor NADPH, which is essential for CYP450 activity. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

From the rate of disappearance of the parent compound, several key parameters can be determined:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of blood flow and other physiological factors.

These parameters are crucial for ranking compounds and predicting their in vivo hepatic clearance. A high intrinsic clearance often suggests that the compound will be rapidly metabolized in the liver, potentially leading to low bioavailability and a short duration of action.

Below is a representative data table illustrating the type of results obtained from a microsomal stability assay for a series of hypothetical azetidine derivatives.

Compound IDStructureHuman Liver Microsomal t½ (min)Mouse Liver Microsomal t½ (min)Human Intrinsic Clearance (µL/min/mg protein)
AZ-1N-ethylazetidin-3-amine452530.8
AZ-2N-(2-fluoroethyl)azetidin-3-amine654021.3
AZ-3 (Hypothetical) This compound >120 85 <11.5
AZ-4N-propylazetidin-3-amine301846.2

This table presents illustrative data for comparative purposes and does not represent actual experimental results for this compound.

The inclusion of the difluoroethyl group in "AZ-3" is hypothesized to block potential sites of metabolism, leading to a longer half-life and lower intrinsic clearance compared to its non-fluorinated or mono-fluorinated counterparts. This is a common strategy in medicinal chemistry to enhance metabolic stability.

Metabolite Identification Strategies in Preclinical Development

Identifying the metabolic products of a new chemical entity is as important as determining its metabolic stability. Metabolite identification helps to understand the pathways of elimination and to identify any potentially active or reactive metabolites.

The process typically begins with incubating the parent compound with liver microsomes, hepatocytes, or other metabolically active systems, similar to stability assays but often at higher concentrations and for longer durations to generate sufficient quantities of metabolites for detection and characterization.

Several sophisticated analytical techniques are employed for metabolite identification:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for metabolite identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR can provide unambiguous structural elucidation of metabolites, especially when they can be isolated or are present in sufficient concentration. For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly powerful tool to track the fate of the fluorine-containing part of the molecule.

For a compound like this compound, potential metabolic pathways that would be investigated include:

Oxidation: Hydroxylation of the azetidine ring or the ethyl chain (though the difluorination is expected to hinder this).

N-dealkylation: Cleavage of the N-(2,2-difluoroethyl) group.

Glucuronidation: A phase II metabolic reaction where a glucuronic acid moiety is attached to a suitable functional group, such as the secondary amine.

A representative metabolite profile for a hypothetical azetidine derivative is shown in the table below.

Parent CompoundPutative MetaboliteProposed Metabolic PathwayDetection Method
This compound N-(2,2-difluoroethyl)azetidin-3-olOxidation (Hydroxylation of the azetidine ring)LC-MS/MS
This compound Azetidin-3-amineN-dealkylationLC-MS/MS
This compound This compound-N-glucuronideGlucuronidationLC-MS/MS

This table illustrates potential metabolites of this compound for illustrative purposes. The formation of these metabolites has not been experimentally confirmed.

The combination of metabolic stability assays and metabolite identification provides a comprehensive in vitro preclinical package that is essential for making informed decisions in the progression of drug candidates like this compound and its derivatives.

Computational and Theoretical Investigations of N 2,2 Difluoroethyl Azetidin 3 Amine

Conformational Analysis of Fluorinated Azetidine (B1206935) Ring Systems

The introduction of fluorine into heterocyclic systems like azetidine can dramatically alter their physicochemical and conformational properties. researchgate.net Computational studies on fluorinated N-heterocycles are crucial for understanding these effects, which are driven by the unique electronic characteristics of the fluorine atom. researchgate.netnih.gov

The strong polarization of the carbon-fluorine (C-F) bond creates a significant dipole moment that can engage in influential intramolecular interactions. In computational studies of fluorinated azetidine derivatives, a key observation is the interaction between the C-F dipole and the nitrogen atom of the azetidine ring. researchgate.net

In a neutral state, the azetidine ring tends to adopt a pucker that positions the fluorine atom distant from the lone pair of the nitrogen atom to minimize electrostatic repulsion. researchgate.net However, when the nitrogen atom is protonated or quaternized, creating a positive charge, the conformation can invert. researchgate.net This change is driven by a favorable charge-dipole interaction, where the partially negative fluorine atom is drawn closer to the positively charged nitrogen. researchgate.net This attractive electrostatic interaction can be strong enough to overcome steric hindrance and dictate the preferred ring conformation. researchgate.net

Compound StateKey InteractionPredicted N–C–C–F Dihedral AngleConsequence
Neutral AzetidineDipole-Dipole RepulsionLarger Angle (e.g., ~137°)Fluorine positioned away from Nitrogen. researchgate.net
Charged AzetidiniumCharge-Dipole AttractionSmaller Angle (e.g., ~100°)Fluorine drawn closer to Nitrogen. researchgate.net

This interactive table illustrates the conformational changes in a generic fluorinated azetidine ring due to electrostatic interactions, as predicted by computational models. researchgate.net

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. rsc.orgrsc.org The degree of this pucker is a critical determinant of the spatial orientation of its substituents. Gas-phase electron diffraction studies have characterized the parent azetidine ring with a dihedral angle of approximately 37°. rsc.org

Compared to more flexible five-membered rings like pyrrolidine, azetidines are more rigid. researchgate.netnih.gov This inherent rigidity means that the conformational preferences introduced by substituents, such as a 2,2-difluoroethyl group, are particularly significant. nih.gov The four-membered ring of azetidine residues forces peptides to adopt specific turn conformations, demonstrating its powerful conformational-directing ability. nih.govnih.gov Computational analyses, often using Cremer-Pople puckering parameters, can precisely describe the shape and dynamics of the ring system. nih.gov The introduction of fluorine can further modulate this flexibility; for instance, fluorination has been shown to rigidify the conformation of other N-heterocycles. researchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. elifesciences.orgexlibrisgroup.com For N-(2,2-difluoroethyl)azetidin-3-amine, docking simulations are essential for hypothesizing its binding mode within a specific protein's active site and identifying key interactions that contribute to binding affinity.

Docking studies aim to identify which amino acid residues within a protein's binding pocket are likely to interact with the ligand. nih.gov For a molecule like this compound, several types of interactions with amino acid side chains and backbones would be assessed:

Hydrogen Bonding: The primary amine at the 3-position and the ring nitrogen (if protonated) are strong hydrogen bond donors and acceptors, respectively. They would be predicted to interact with residues such as Aspartic Acid, Glutamic Acid, Serine, Threonine, and the peptide backbone.

Hydrophobic Interactions: The ethyl portion of the substituent can form van der Waals interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Phenylalanine. illinois.edu

Fluorine-Specific Interactions: The highly polarized C-F bonds of the difluoroethyl group can participate in multipolar interactions with backbone and side-chain amides, such as those of Asparagine and Glutamine. nih.gov While sometimes considered hydrophobic, fluorine's interactions are complex and can involve favorable contacts with electrophilic or polar regions of the protein. nih.govnih.gov

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Azetidin-3-amine (-NH₂)Aspartic Acid, Glutamic Acid, SerineHydrogen Bond
Azetidine Ring Nitrogen (-NH-)Aspartic Acid, Glutamic AcidIonic Bond / Hydrogen Bond
Difluoroethyl Group (-CH₂CHF₂)Leucine, Valine, Phenylalanine, AlanineHydrophobic / van der Waals
Difluoroethyl Group (-CHF₂)Asparagine, Glutamine, Peptide BackboneDipole-Dipole, C-F···H-N

This interactive table outlines the predicted interactions between the functional moieties of this compound and common amino acid residues in a protein binding site.

The ultimate goal of docking is to generate a predictive model of the ligand's binding pose. elifesciences.org This model highlights the key pharmacophoric features—the essential spatial arrangement of functional groups required for biological activity. For this compound, a predicted binding mode would detail the three-dimensional orientation of the azetidine ring, the amine, and the fluorinated substituent within the target's active site. researchgate.netf1000research.com

Advanced computational methods, including machine learning and metadynamics simulations, can be employed to refine these predictions and explore the dynamic nature of the binding process. nih.govresearchgate.net These tools can help classify inhibitors based on their binding modes and even reconstruct the energetic landscape of a ligand entering a binding pocket, providing a more comprehensive understanding than static docking alone. nih.govresearchgate.net

Advanced Computational Tools in Metabolism Studies

The inclusion of fluorine in drug candidates is often a strategy to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. emerginginvestigators.orgacs.org The C-F bond is significantly stronger than a C-H bond, making it less prone to oxidative cleavage.

Molecular Networking for Untargeted Tandem Mass Spectrometry Data Analysis

Untargeted tandem mass spectrometry (MS/MS) is a powerful technique for identifying and characterizing unknown compounds in complex mixtures. Molecular networking has emerged as a key computational tool to organize and interpret the vast datasets generated by these experiments. frontiersin.orgscienceopen.com This approach visualizes the chemical space within a sample by grouping molecules with similar fragmentation patterns, as structurally related molecules often exhibit comparable behavior during collision-induced dissociation. frontiersin.org

The Global Natural Product Social Molecular Networking (GNPS) platform is a widely used online infrastructure for curating and analyzing untargeted MS/MS data. nih.govspringernature.com It constructs molecular networks by calculating the similarity between MS/MS spectra. In these networks, nodes represent individual parent ions, and the edges connecting them signify a high degree of spectral similarity. springernature.com This methodology allows for the rapid dereplication of known compounds and the classification of unknown molecules into chemical families. nih.govnih.gov

While no specific studies have been published on the molecular networking of this compound, the principles can be readily applied. In a hypothetical untargeted analysis, the MS/MS spectrum of this compound would be compared against a database of known spectra and against other spectra within the same experimental dataset. Structurally similar compounds, such as other fluorinated azetidine derivatives or related small cyclic amines, would likely cluster together in the resulting network.

Feature-based molecular networking (FBMN) represents an advancement that integrates chromatographic feature detection, resolving isomers and enabling quantitative analysis. researchgate.net Furthermore, Ion Identity Molecular Networking (IIMN) addresses the challenge of multiple ion species (e.g., [M+H]⁺, [M+Na]⁺) from the same compound, which can lead to disconnected sub-networks. IIMN connects these different ion species, providing a more comprehensive view of a molecule's presence in a sample. nih.gov

For fluorinated compounds like this compound, computational tools can also be combined with other analytical techniques, such as 19F NMR, to aid in the identification of transformation products in complex mixtures. acs.orgnih.gov The application of molecular networking, therefore, holds significant potential for the comprehensive analysis of this compound and its potential metabolites or degradation products in various matrices.

Predicted Collision Cross Section (CCS) Values for Related Fluorinated Amines

The collision cross section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. It is increasingly used alongside mass-to-charge ratio (m/z) to enhance the confidence of small molecule identification in ion mobility-mass spectrometry (IM-MS). mdpi.com While experimental CCS values are ideal, computational prediction tools can provide theoretical values when experimental data is unavailable. nih.gov

For this compound, predicted CCS values have been calculated for various adducts using the CCSbase prediction tool. These values provide an important reference for future analytical studies employing IM-MS. The predicted CCS values for different ionized forms of the compound are detailed in the table below.

Adductm/zPredicted CCS (Ų)
[M+H]+137.08848128.3
[M+Na]+159.07042134.0
[M-H]-135.07392127.4
[M+NH4]+154.11502141.7
[M+K]+175.04436136.2
[M+H-H2O]+119.07846115.4
[M+HCOO]-181.07940146.6
[M+CH3COO]-195.09505179.7
[M+Na-2H]-157.05587131.4
[M]+136.08065131.0
[M]-136.08175131.0

Data sourced from PubChemLite. springernature.com

The inclusion of fluorine atoms in a molecule can influence its physicochemical properties, including its conformation and, consequently, its CCS value. The judicial use of fluorine can adjust properties like lipophilicity and basicity (pKa), which in turn affect a drug's bioavailability and potency. scienceopen.com The predicted CCS values for this compound provide a baseline for its characterization and differentiation from other structurally similar compounds in complex analytical workflows.

Future Directions and Emerging Research Avenues for N 2,2 Difluoroethyl Azetidin 3 Amine

Expansion of Synthetic Scope and Methodologies

While the direct synthesis of N-(2,2-difluoroethyl)azetidin-3-amine has not been extensively documented in peer-reviewed literature, a related compound, 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine, has been synthesized through the direct displacement of 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with 2,2-difluoroethylamine. chemrxiv.org This suggests a viable, albeit potentially limited, route. Future research should focus on developing more versatile and efficient synthetic strategies to access the title compound and its derivatives.

One promising approach is the intramolecular aminolysis of epoxy amines, which can be catalyzed by Lewis acids like lanthanide(III) triflates to regioselectively form the azetidine (B1206935) ring. nih.govfrontiersin.org Another established method for azetidine synthesis involves the cyclization of 1,3-dihalides or their equivalents with primary amines. organic-chemistry.org

A highly adaptable strategy would involve a two-step process starting from a suitable azetidin-3-one (B1332698) precursor. This ketone could then undergo reductive amination with 2,2-difluoroethylamine. youtube.commasterorganicchemistry.comlibretexts.org This method is widely used for the synthesis of primary, secondary, and tertiary amines due to its versatility and control over the degree of alkylation. youtube.commasterorganicchemistry.com The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Furthermore, the Horner-Wadsworth-Emmons (HWE) reaction offers another sophisticated route. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction, involving the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone, is renowned for its high E-selectivity in alkene synthesis. organic-chemistry.org For the synthesis of this compound, a protected azetidin-3-one could be reacted with a phosphonate reagent to introduce a side chain that, after reduction and functional group manipulation, could yield the desired 2,2-difluoroethylamino moiety. The HWE reaction is advantageous as the phosphate (B84403) byproduct is easily removed by aqueous workup. wikipedia.org

Table 1: Potential Synthetic Methodologies for this compound

Methodology Key Starting Materials Key Reagents and Conditions Description
Direct Displacement 1-Benzhydrylazetidin-3-yl methanesulfonate, 2,2-difluoroethylamine Acetonitrile, 80°C, followed by deprotection (e.g., hydrogenolysis) A direct SN2 reaction to form the N-C bond, followed by removal of the protecting group. chemrxiv.org
Reductive Amination N-protected azetidin-3-one, 2,2-difluoroethylamine NaBH3CN or NaBH(OAc)3, mild acidic conditions (pH ~5) Formation of an imine intermediate followed by in-situ reduction to the amine. youtube.commasterorganicchemistry.com
Intramolecular Aminolysis A suitably substituted cis-3,4-epoxy amine La(OTf)3, DCE, reflux Lewis-acid catalyzed regioselective ring-opening of an epoxide by an amine to form the azetidine ring. nih.govfrontiersin.org
Horner-Wadsworth-Emmons based route N-protected azetidin-3-one, phosphonate ylide precursor Base (e.g., NaH, NaOMe), followed by reduction and functional group interconversion Creation of a carbon-carbon double bond which can be further elaborated to the desired side chain. wikipedia.orgorganic-chemistry.org

Novel Applications in Target-Specific Drug Discovery

The unique structural features of this compound make it an attractive building block for target-specific drug discovery. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key drug properties. nih.gov The difluoroethyl group can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability, tuning the basicity (pKa) of the azetidine nitrogen, and altering binding interactions with target proteins. informahealthcare.comcambridgemedchemconsulting.com

Fluorinated azetidine derivatives have shown promise as potent enzyme inhibitors. For example, fluorinated azetidine amides have been identified as strong inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. nih.gov The this compound scaffold could be elaborated to generate novel DPP-IV inhibitors with potentially improved pharmacokinetic profiles.

Another area of interest is the development of antagonists for chemokine receptors, such as CCR2, which are implicated in inflammatory diseases. optibrium.com Azetidinylamide scaffolds have been explored for this purpose, and the introduction of the difluoroethyl group could enhance potency or reduce off-target effects, such as hERG inhibition. optibrium.com The fluorine atoms can also be used to create specific interactions with the target protein, such as hydrogen bonds or dipole interactions, leading to enhanced binding affinity. nih.gov

Table 2: Potential Protein Targets for Derivatives of this compound

Protein Target Class Example Target Therapeutic Area Rationale for Investigation
Serine Proteases Dipeptidyl Peptidase IV (DPP-IV) Type 2 Diabetes Fluorinated azetidine amides have shown potent DPP-IV inhibition. nih.gov
Chemokine Receptors CCR2 Inflammatory Diseases (e.g., Rheumatoid Arthritis, Atherosclerosis) Azetidine-containing molecules have been developed as CCR2 antagonists. optibrium.com
Kinases Various Oncology, Inflammation The azetidine scaffold can be used to orient functional groups for optimal interaction with the kinase hinge region.
Ion Channels hERG Cardiac Safety The difluoroethyl group can modulate the pKa of the amine, potentially reducing hERG liability, a common issue for basic amines. optibrium.com

Advanced In Vitro Profiling and Predictive Metabolism Studies

To fully understand the potential of this compound as a drug scaffold, a comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile is essential. wuxiapptec.comnih.gov Early-stage assessment of these properties allows for the selection of compounds with a higher probability of success in later-stage development. criver.comyoutube.com A standard panel of assays should be employed to characterize the compound's physicochemical and pharmacokinetic properties. sygnaturediscovery.com

Key in vitro ADME assays would include the assessment of aqueous solubility, membrane permeability (e.g., using Caco-2 or PAMPA assays), plasma protein binding, and metabolic stability in liver microsomes and hepatocytes. nih.govcriver.com These studies provide crucial data to guide the optimization of the chemical structure. wuxiapptec.comsygnaturediscovery.com

In addition to experimental profiling, the use of predictive metabolism software has become an indispensable tool in modern drug discovery. optibrium.comnews-medical.netlabmanager.com Platforms such as Semeta™, MetaSite, and CyProduct can accurately predict the sites of metabolism by key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. news-medical.netnih.govmoldiscovery.com These tools use a combination of quantum mechanics and machine learning to predict metabolic routes and the structures of potential metabolites. news-medical.netlabmanager.com For this compound, such software could predict whether metabolism is likely to occur on the azetidine ring, the difluoroethyl side chain, or via conjugation of the secondary amine.

Table 3: Recommended In Vitro ADME and Predictive Metabolism Profile

Parameter Assay/Method Information Gained Significance
Solubility Kinetic and Thermodynamic Solubility Assays Intrinsic aqueous solubility Predicts potential for poor absorption and formulation challenges. criver.com
Permeability Caco-2 or PAMPA Assays Rate of passive diffusion across a cell monolayer Indicates potential for oral absorption. nih.gov
Metabolic Stability Liver Microsomes/Hepatocytes Incubations Rate of clearance by metabolic enzymes Predicts in vivo half-life and potential for drug-drug interactions. nih.govsygnaturediscovery.com
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) Percentage of compound bound to plasma proteins Determines the fraction of free drug available to exert a pharmacological effect. sygnaturediscovery.com
CYP Inhibition Recombinant CYP Isoform Assays (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) IC50 values for inhibition of major CYP enzymes Assesses the potential for drug-drug interactions. criver.com
Metabolite Prediction In Silico Software (e.g., Semeta™, MetaSite) Predicted sites of metabolism and metabolite structures Guides the design of more metabolically stable analogs and aids in the interpretation of experimental metabolism data. news-medical.netmoldiscovery.com

Integration of Multiscale Computational Approaches

Computational chemistry offers a powerful toolkit to accelerate the research and development of novel compounds like this compound. These methods can provide insights at multiple levels, from the electronic structure of the molecule to its dynamic behavior in a biological system. nih.gov

Quantum mechanical (QM) calculations can be employed to predict reaction pathways and transition state energies for the synthesis of the target compound. bohrium.comrsc.orgresearchgate.netrsc.org This can help in optimizing reaction conditions and exploring novel synthetic routes before committing to extensive laboratory work. bohrium.comrsc.org QM methods are also invaluable for understanding the intrinsic properties of the molecule, such as its conformation and electronic distribution, which are critical for its interaction with biological targets. nih.gov

Molecular dynamics (MD) simulations allow for the study of the dynamic interactions between a ligand and its protein target. nih.govnumberanalytics.comresearchgate.net By simulating the protein-ligand complex over time, MD can reveal key binding interactions, predict binding affinities, and provide insights into the conformational changes that occur upon binding. nih.govresearchgate.netnih.gov For derivatives of this compound, MD simulations could be used to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. oup.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. nih.govcadaster.eu By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can be used to predict the activity of untested molecules. nih.govrsc.orgtandfonline.com For the development of this compound derivatives, QSAR models could be built to predict properties like target potency, selectivity, or ADME properties, thereby prioritizing the synthesis of the most promising candidates. tandfonline.commdpi.com

Table 4: Application of Multiscale Computational Approaches

Computational Method Application Area Information Provided Impact on Research
Quantum Mechanics (QM) Synthesis and Properties Reaction mechanisms, transition state energies, molecular orbital energies, partial charges Optimization of synthetic routes and understanding of intrinsic molecular properties. bohrium.comrsc.org
Molecular Dynamics (MD) Drug-Target Interactions Binding modes, free energy of binding, conformational changes, water networks in the binding site Rational design of potent and selective ligands; understanding the basis of molecular recognition. nih.govnumberanalytics.comresearchgate.net
QSAR Modeling Lead Optimization Predicted biological activity, ADME properties, and toxicity for new analogs Prioritization of synthetic targets and reduction of the number of compounds that need to be synthesized and tested. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for N-(2,2-difluoroethyl)azetidin-3-amine in laboratory settings?

Synthesis typically involves multi-step reactions starting from azetidine derivatives. A plausible route includes:

  • Step 1 : Protection of the azetidine amine (e.g., using phthaloyl or Boc groups) to avoid side reactions .
  • Step 2 : Alkylation with 2,2-difluoroethyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Deprotection using acidic (HCl/EtOH) or reductive (hydrazine) conditions .
    Key considerations include controlling reaction temperature (<60°C) to prevent azetidine ring opening and using anhydrous solvents to avoid hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Purity : Use gas chromatography (GC) with a polar column (e.g., DB-5) and flame ionization detection, calibrated against a reference standard .
  • Structural Confirmation :
    • ¹H/¹⁹F NMR : Verify the presence of azetidine protons (δ 3.2–3.8 ppm) and CF₂CH₂ signals (δ 4.0–4.5 ppm, coupled with ¹⁹F) .
    • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
    • Elemental Analysis : Match experimental C, H, N, and F percentages to theoretical values (e.g., C₅H₁₀F₂N₂) .

Q. What strategies mitigate decomposition during storage of fluorinated amines like this compound?

  • Storage Conditions : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to minimize oxidation and hydrolysis .
  • Additives : Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation .
  • Avoid Moisture : Use molecular sieves (3Å) in storage containers to absorb residual water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the difluoroethylation step?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of azetidine but may increase side reactions; test alternatives like THF with phase-transfer catalysts .
  • Base Optimization : Screen bases (e.g., NaH, Cs₂CO₃) to balance reactivity and stability of intermediates .
  • Temperature Control : Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate alkylation while minimizing thermal decomposition .

Q. How to resolve contradictions in spectral data for intermediates during synthesis?

  • Case Study : If unexpected ¹⁹F NMR peaks arise, suspect incomplete alkylation or fluorinated byproducts (e.g., gem-difluoro vs. vicinal isomers).
  • Mitigation :
    • Use 2D NMR (HSQC, HMBC) to assign fluorine-proton coupling patterns .
    • Compare experimental data with computed spectra (DFT/B3LYP) for structural validation .

Q. What analytical methods assess the stability of this compound under varying pH and temperature?

  • pH Stability : Incubate samples in buffers (pH 1–13) at 25°C and 40°C; monitor degradation via HPLC-UV at 254 nm .
  • Thermal Stability : Perform TGA/DSC to identify decomposition onset temperatures and kinetic parameters (e.g., Arrhenius plots) .
  • Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts .

Methodological Notes

  • Synthesis Challenges : Fluorinated ethyl groups can sterically hinder azetidine reactivity; consider alternative alkylating agents (e.g., 2,2-difluoroethyl triflate) for improved kinetics .
  • Safety : Fluorinated amines may release HF under acidic conditions; use PPE (neoprene gloves, face shields) and neutralize waste with CaCO₃ .
  • Data Interpretation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignment of diastereotopic protons .

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